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Compound of Interest

Compound Name: 4-Nitrophenethyl alcohol

Cat. No.: B126260

An In-depth Technical Guide to the *H and 13C NMR Spectral Data of 4-Nitrophenethyl
Alcohol

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for 4-Nitrophenethyl alcohol. The information is intended for
researchers, scientists, and drug development professionals who require detailed
spectroscopic information for this compound. This document includes tabulated spectral data, a
detailed experimental protocol for data acquisition, and a logical diagram illustrating the
correlation between the molecular structure and its NMR signals.

Molecular Structure of 4-Nitrophenethyl Alcohol

The structure of 4-Nitrophenethyl alcohol, with the IUPAC name 2-(4-nitrophenyl)ethanol, is
presented below with a numbering scheme for proton and carbon assignments in the
subsequent NMR data tables.[1]

Caption: Structure of 4-Nitrophenethyl alcohol with atom numbering.

'H NMR Spectral Data

The following table summarizes the *H NMR spectral data for 4-Nitrophenethyl alcohol,
primarily recorded in deuterated chloroform (CDClIs) at 400 MHz.[2]
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Chemical Shift (8)

Coupling Constant

Assignment Multiplicit
J ppm pRETY (J) Hz

H-2, H-6 (Aromatic) 8.14 d 8.4
H-3, H-5 (Aromatic) 7.41 d 8.4
H-8 (Methylene, -

3.91 t 6.8
CH20H)
H-7 (Methylene, Ar-

2.97 t 6.8
CH2)
OH 2.00 s (broad)

13C NMR Spectral Data

The 13C NMR spectral data for 4-Nitrophenethyl alcohol, recorded in deuterated chloroform
(CDCIs) at 100 or 125 MHz, are presented below.[3]

Assignment

Chemical Shift (d) ppm

C-4 (Aromatic, C-NOz2)

148.45

C-1 (Aromatic, C-CHz)

140.35

C-3, C-5 (Aromatic, CH)

130.14

C-2, C-6 (Aromatic, CH)

123.77

C-8 (Methylene, -CH20H)

69.84

C-7 (Methylene, Ar-CHz2)

80.71 (Note: This value appears anomalous and
may be a typographical error in the source. A
value around 39 ppm is expected. For the
purpose of this guide, the reported value is

included with this note.)

Visualization of Structure-Spectra Correlation

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b126260?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/nj/c8nj05029e/c8nj05029e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the relationship between the chemical structure of 4-
Nitrophenethyl alcohol and its characteristic NMR chemical shifts.

Caption: Correlation of 4-Nitrophenethyl alcohol structure with its *H and 3C NMR signals.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality *H and 3C NMR
spectra of 4-Nitrophenethyl alcohol.

Sample Preparation

o Compound Purity: Ensure the 4-Nitrophenethyl alcohol sample is of high purity to avoid
signals from contaminants.

e Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCIs) is a common
choice for this compound.[4][5] For alternative solubility or to observe different proton
exchange behavior, DMSO-ds can be used.[6]

o Concentration: Dissolve approximately 5-10 mg of 4-Nitrophenethyl alcohol in 0.5-0.7 mL
of the chosen deuterated solvent in a standard 5 mm NMR tube.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (0.00 ppm).[7] Modern spectrometers often reference the residual
solvent peak.[8][9]

'H NMR Spectroscopy Acquisition

o Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal
dispersion.[9]

o Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[7]
e Acquisition Parameters:
o Pulse Angle: A 30-45° pulse angle is often sufficient.

o Acquisition Time: Typically 2-4 seconds.
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o Relaxation Delay: A delay of 1-5 seconds is standard.

o Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale using TMS or the residual solvent peak.

[e]

Integrate the signals to determine the relative number of protons.

3C NMR Spectroscopy Acquisition

e Spectrometer: A spectrometer operating at a corresponding *3C frequency (e.g., 75 MHz for
a 300 MHz *H instrument) is used.[9]

e Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each
unique carbon.[10]

e Acquisition Parameters:

o Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates,
especially for quaternary carbons which have longer relaxation times.[11]

o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: A delay of 2 seconds is a good starting point.

o Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to
the low natural abundance of 3C.

» Data Processing:

o Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the
signal-to-noise ratio.
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o Phase correct and baseline correct the spectrum.

o Calibrate the chemical shift scale. The CDClIs solvent peak at approximately 77.16 ppm is
commonly used for referencing.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 4-Nitrophenethyl alcohol | CBHINO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 4-Nitrobenzeneethanol(100-27-6) 1H NMR [m.chemicalbook.com]

. rsc.org [rsc.org]

. Spectrabase.com [spectrabase.com]

. Spectrabase.com [spectrabase.com]

. mason.gmu.edu [mason.gmu.edu]

. rsc.org [rsc.org]

. scs.illinois.edu [scs.illinois.edu]

°
(o] [00] ~ » ol EEN w N =

. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
e 10. sc.edu [sc.edu]
e 11. books.rsc.org [books.rsc.org]

 To cite this document: BenchChem. [1H NMR and 13C NMR spectral data of 4-
Nitrophenethyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126260#1h-nmr-and-13c-nmr-spectral-data-of-4-
nitrophenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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